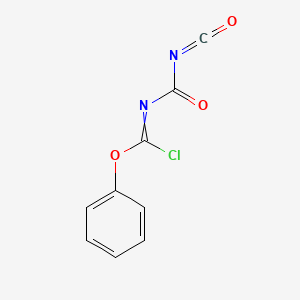
Phenyl (isocyanatocarbonyl)carbonochloridimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (isocyanatocarbonyl)carbonochloridimidate is a complex organic compound characterized by the presence of phenyl, isocyanate, carbonyl, and carbonochloridimidate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (isocyanatocarbonyl)carbonochloridimidate typically involves the reaction of phenyl isocyanate with carbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl (isocyanatocarbonyl)carbonochloridimidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl chloride.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Phenyl Isocyanate: Formed as a result of hydrolysis.
Scientific Research Applications
Phenyl (isocyanatocarbonyl)carbonochloridimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate and carbonyl functional groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of phenyl (isocyanatocarbonyl)carbonochloridimidate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable carbamate and urea linkages. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring.
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Shares the isocyanate functional group but lacks the carbonochloridimidate moiety.
Carbonyl Chloride: Contains the carbonyl chloride functional group but lacks the phenyl and isocyanate groups.
Phenyl Carbamate: Formed from the reaction of phenyl isocyanate with alcohols.
Uniqueness
Phenyl (isocyanatocarbonyl)carbonochloridimidate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both isocyanate and carbonyl chloride groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
61854-07-7 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
N-carbonisocyanatidoyl-1-phenoxymethanimidoyl chloride |
InChI |
InChI=1S/C9H5ClN2O3/c10-8(12-9(14)11-6-13)15-7-4-2-1-3-5-7/h1-5H |
InChI Key |
YJEXMOHAOCXXHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC(=O)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















